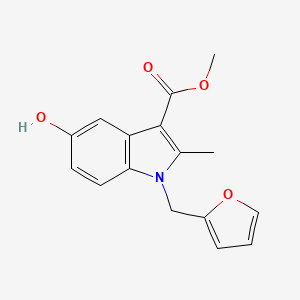
C16H15NO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of benzoic acid and is often referred to as a hydroxyphenyl propamidobenzoic acid. It is a naturally occurring substance extracted from oats (Avena sativa) and has various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid typically involves the reaction of 4-hydroxyphenylpropanoic acid with 2-aminobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as oats. The extraction methods include ultrasonic extraction , enzymatic extraction , and solvent extraction . Ultrasonic extraction is particularly efficient and energy-saving, enhancing the yield and quality of the extract .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits antioxidant and anti-inflammatory properties, making it useful in biological studies.
Industry: Used in the formulation of cosmetics and skincare products due to its beneficial effects on the skin.
Mechanism of Action
The mechanism of action of 2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Therapeutic Effects: Modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer effects.
Comparison with Similar Compounds
2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid: can be compared with other similar compounds such as:
Salicylic Acid: Both have anti-inflammatory properties, but salicylic acid is more commonly used in acne treatment.
Hydroxybenzoic Acid: Similar antioxidant properties, but 2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid has a more complex structure, providing additional therapeutic benefits.
Conclusion
2-[[3-(4-hydroxyphenyl)-1-oxopropyl]amino]benzoic acid: is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and biological activities make it a valuable substance for further study and industrial use.
Properties
IUPAC Name |
methyl 1-(furan-2-ylmethyl)-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-15(16(19)20-2)13-8-11(18)5-6-14(13)17(10)9-12-4-3-7-21-12/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEMOXQZCBGDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














